N-(4-tert-butylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(4-tert-butylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic amide derivative featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an acetamide side chain linked to a 4-tert-butylphenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, anticancer, and enzyme inhibition applications.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2,3)14-6-8-15(9-7-14)21-18(24)13-23-19(25)11-10-16(22-23)17-5-4-12-26-17/h4-12H,13H2,1-3H3,(H,21,24) |
InChI Key |
MRKXUMPEHDKOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are coupled with the pyridazinone core using coupling reagents like EDCI or DCC.
Attachment of the tert-Butylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst like AlCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-CPBA.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like NaBH4.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Halogenated thiophenes
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds similar to N-(4-tert-butylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide demonstrate significant antimicrobial activity. For example, thiazole derivatives have been studied extensively for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a comparative study, certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 100 to 400 μg/mL against resistant strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Antitumor Activity
Recent studies have also explored the antitumor potential of pyridazine-based compounds. These compounds are believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that specific derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .
Table 2: Antitumor Activity of Pyridazine Derivatives
Case Study 1: Antimicrobial Efficacy
In a comprehensive study by Yurttas et al., a series of acetamide derivatives were synthesized and tested against multiple bacterial strains. The study highlighted that while many compounds showed moderate activity, some derivatives exhibited enhanced potency against resistant strains, suggesting that modifications in the chemical structure can lead to improved antimicrobial efficacy .
Case Study 2: Antitumor Evaluation
A study conducted by Bikobo et al. evaluated the antitumor properties of various thiazole-containing acetamides. The results indicated that certain compounds not only inhibited tumor cell proliferation but also demonstrated selectivity towards cancer cells over normal cells, making them potential candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Pyridazinone Derivatives
The pyridazinone ring is a common structural motif in medicinal chemistry. Key analogs include:
Compound 9 (N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide)
- Substituents : 4-Phenylpiperazin-1-yl at position 3; 4-nitrobenzylidene hydrazide side chain.
- Properties : Melting point = 239–240°C; molecular weight = 413 g/mol.
- The hydrazide side chain may confer different metabolic stability compared to the tert-butylphenyl acetamide .
Compound 6a (Antipyrine Derivative)
- Substituents : 4-Phenylpiperazin-1-yl at position 3; antipyrine (1,2-dimethyl-3-phenylpyrazolone) side chain.
- Properties : Melting point = 198–200°C; IR bands at 1709 cm⁻¹ (C=O).
- Comparison : The antipyrine moiety introduces a fused heterocyclic system, likely enhancing π-π stacking interactions. The target compound’s simpler acetamide linkage may reduce steric hindrance .
Side Chain Variations: Acetamide Derivatives
Compound 8a (N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide)
- Substituents : 4-(Methylthio)benzyl at position 5; 4-bromophenyl acetamide.
- Properties : Molecular weight ≈ 503 g/mol; synthesized via acetylation (10% yield).
- Comparison: The bromophenyl group increases molecular weight and halogen-related hydrophobicity.
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Electronic and Steric Effects
- Thiophene vs. Halogenated Groups: The thiophen-2-yl group in the target compound offers electron-rich aromaticity, contrasting with electron-withdrawing substituents (e.g., nitro in Compound 9 or chloro in ).
- tert-Butyl vs. Methoxy/Phenyl : The tert-butyl group’s steric bulk and hydrophobicity contrast with polar methoxy (Compound 10, ) or piperazinyl (Compound 6a, ) groups, impacting solubility and pharmacokinetics .
Comparative Data Table
Research Implications
- Pharmacokinetics : The tert-butyl group in the target compound may enhance metabolic stability and tissue distribution compared to nitro or halogenated analogs .
- Target Selectivity : Thiophene’s electron-rich nature could modulate interactions with enzymes like cyclooxygenase or kinases, differing from phenylpiperazine’s basicity .
Biological Activity
N-(4-tert-butylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.39 g/mol. The structure includes a tert-butylphenyl group, a pyridazine moiety, and a thiophene ring, which suggest potential interactions with various biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Signaling Pathways : The compound appears to disrupt key signaling pathways involved in cell proliferation and survival, particularly those related to phosphoproteins that regulate cell motility and growth .
Case Study 1: Antitumor Efficacy
A study focused on the antitumor efficacy of this compound revealed that it effectively inhibited the growth of hepatocellular carcinoma cells in vitro. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, leading to enhanced apoptosis.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against multi-drug resistant strains of bacteria. It exhibited significant antibacterial activity with an IC50 value lower than that of conventional antibiotics like tetracycline, highlighting its potential as a novel antimicrobial agent .
Data Tables
| Activity Type | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Antitumor | 10 | Murine liver cancer cells |
| Antibacterial (E. coli) | 0.1 | Gram-negative bacteria |
| Antibacterial (S. aureus) | 0.2 | Gram-positive bacteria |
| Enzyme Inhibition | 12.8 | Aspartic protease (endothiapepsin) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
